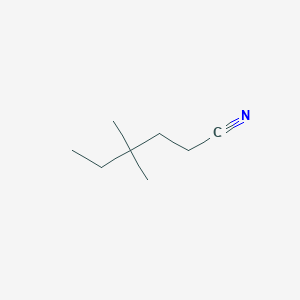

4,4-Dimethylhexanenitrile

Description

4,4-Dimethylhexanenitrile is an aliphatic nitrile with the molecular formula C₈H₁₃N and a molecular weight of 123.20 g/mol. Its structure features two methyl groups at the 4th carbon of the hexanenitrile backbone, resulting in the IUPAC name this compound. Such compounds are frequently employed as intermediates in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers.

Properties

CAS No. |

101251-92-7 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

4,4-dimethylhexanenitrile |

InChI |

InChI=1S/C8H15N/c1-4-8(2,3)6-5-7-9/h4-6H2,1-3H3 |

InChI Key |

BCOAZWJIQDRTDW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Ethyl-4-formylhexanenitrile (C₉H₁₅NO)

- Structure : Features an ethyl and formyl group at the 4th position, unlike the methyl substituents in 4,4-dimethylhexanenitrile.

- Molecular Weight : 153.22 g/mol , significantly higher due to the formyl (-CHO) and ethyl (-C₂H₅) groups.

- Reactivity : The formyl group introduces electrophilic character, making it prone to nucleophilic addition reactions, whereas this compound’s nitrile group favors cyanation or hydrolysis reactions.

- Applications: Likely serves as a precursor for aldehydes or ketones in multistep syntheses.

2-(4-Chlorophenyl)hexanenitrile (C₁₂H₁₄ClN)

- Structure : A chlorophenyl group at the 2nd position distinguishes it from the aliphatic branching in this compound.

- Molecular Weight : 207.70 g/mol , with chlorine contributing to increased density and stability.

- Applications : Widely used in agrochemical synthesis due to its aromatic chlorinated structure, which enhances pesticidal activity. Its higher molecular complexity enables targeted interactions in biological systems .

5,5-Dimethylhexanenitrile (C₈H₁₃N)

- Structure : A positional isomer of this compound, with methyl groups at the 5th carbon.

- Physical Properties : Reduced branching near the nitrile group may result in a higher boiling point compared to this compound. Spectroscopic studies (e.g., Sharon Ruthstein’s work) highlight distinct NMR and IR profiles due to methyl positioning .

- Applications : Similar utility as a synthetic intermediate but may exhibit divergent reactivity in sterically sensitive reactions.

4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile (C₂₀H₂₀N₂O₂)

- Structure : Bifunctional molecule with two benzonitrile groups linked via a hexane-ether chain.

- Molecular Weight : 320.39 g/mol , far exceeding this compound’s simplicity.

- Applications: Potential use in high-performance polymers or liquid crystals due to its rigid aromatic cores and flexible linker. Safety protocols (e.g., P101) emphasize handling precautions due to its complexity .

Data Table: Comparative Analysis of Key Compounds

Notes

- Regulatory Considerations: The European Chemicals Agency (ECHA) classifies structurally similar nitriles (e.g., 4,4’-methylenedi-2,6-xylenol) as substances requiring rigorous safety evaluations, suggesting analogous protocols for this compound .

- Safety : Compounds like 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile mandate precautionary measures (e.g., P101) during handling, highlighting the need for stringent lab protocols across nitrile derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.